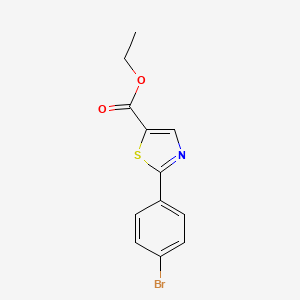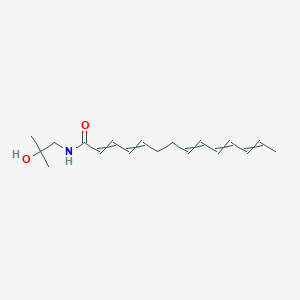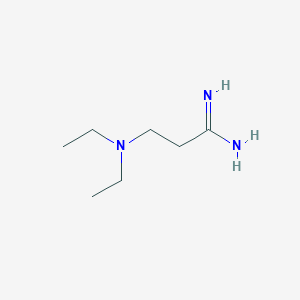
Choline; para-toluene sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Choline; para-toluene sulfonate: is a compound that combines choline, an essential nutrient, with para-toluene sulfonate, a derivative of toluene. Choline is vital for various biological functions, including neurotransmitter synthesis and cell membrane integrity. Para-toluene sulfonate, on the other hand, is known for its role in organic synthesis as a strong acid catalyst. The combination of these two components results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of choline; para-toluene sulfonate typically involves the reaction of choline with para-toluene sulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Choline} + \text{para-Toluene Sulfonic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of para-toluene sulfonic acid involves the sulfonation of toluene using concentrated sulfuric acid. The resulting para-toluene sulfonic acid is then purified and reacted with choline to produce this compound. This process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Choline; para-toluene sulfonate can undergo various chemical reactions, including:
Oxidation: The para-toluene sulfonate component can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of para-toluene sulfonate can yield sulfonic acids, while substitution reactions can produce a variety of sulfonate esters .
Applications De Recherche Scientifique
Chemistry: Choline; para-toluene sulfonate is used as a catalyst in various organic synthesis reactions. Its strong acidic nature makes it suitable for catalyzing esterification, transesterification, and acetalization reactions .
Biology: In biological research, choline is essential for studying cell membrane integrity and neurotransmitter synthesis. The compound is used in experiments to understand the role of choline in cellular functions and its impact on health .
Medicine: this compound is investigated for its potential therapeutic applications. Choline is known to mitigate the effects of neurological disorders such as Parkinsonism and tardive dyskinesia. The compound’s role in lipid metabolism and liver function is also of interest in medical research .
Industry: In the industrial sector, para-toluene sulfonate is used in the production of detergents, dyes, and pharmaceuticals. Its role as a catalyst in various chemical processes makes it valuable in manufacturing .
Mécanisme D'action
The mechanism of action of choline; para-toluene sulfonate involves the interaction of choline with cellular components. Choline is a precursor to acetylcholine, a neurotransmitter essential for nerve conduction. It also plays a role in lipid metabolism and cell membrane integrity. Para-toluene sulfonate acts as a catalyst in chemical reactions, facilitating the formation of various products by lowering the activation energy required for the reactions .
Comparaison Avec Des Composés Similaires
Benzenesulfonic Acid: Similar to para-toluene sulfonate, benzenesulfonic acid is used as a catalyst in organic synthesis.
Sulfanilic Acid: Another sulfonic acid derivative with applications in dye production and organic synthesis.
Toluene-4-sulfonic Acid: A closely related compound with similar catalytic properties
Uniqueness: Choline; para-toluene sulfonate is unique due to the combination of choline’s biological significance and para-toluene sulfonate’s catalytic properties. This dual functionality makes it valuable in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H22NO4S+ |
|---|---|
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H14NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)4-5-7/h2-5H,1H3,(H,8,9,10);7H,4-5H2,1-3H3/q;+1 |
Clé InChI |
DVGVMQVOCJNXNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



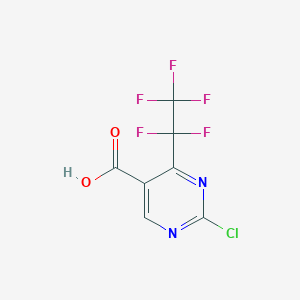
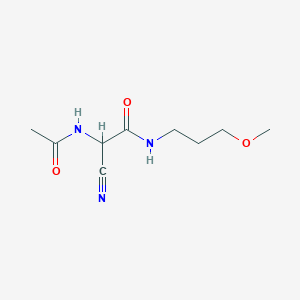
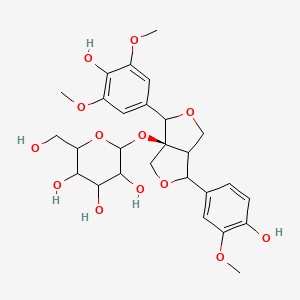
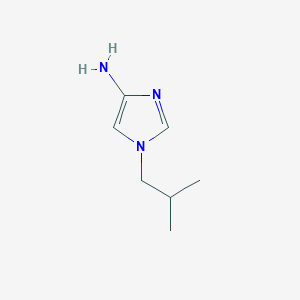
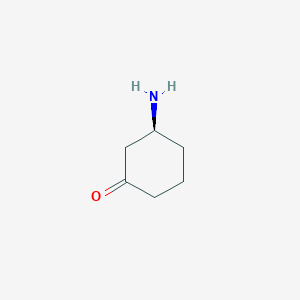
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)
![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
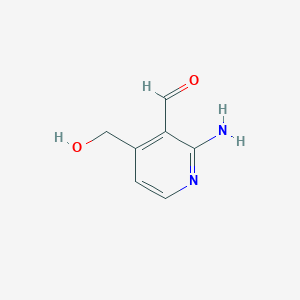
![tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12441610.png)
